BenchChemオンラインストアへようこそ!

Tert-butyl (piperidin-4-yloxy)-acetate

Lipophilicity LogP Physicochemical profiling

Tert-butyl (piperidin-4-yloxy)-acetate (CAS 144412-03-3), systematically named tert-butyl 2-(piperidin-4-yloxy)acetate, is a protected piperidine-based synthetic intermediate with molecular formula C₁₁H₂₁NO₃ and molecular weight 215.29 g/mol. The compound features a tert-butyl ester protecting group on the acetic acid moiety, a free secondary amine on the piperidine ring (hydrogen bond donor count: 1; acceptor count: 4), a topological polar surface area (TPSA) of 47.6 Ų, and a calculated XLogP3 of 1.1.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 144412-03-3
Cat. No. B7894757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (piperidin-4-yloxy)-acetate
CAS144412-03-3
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COC1CCNCC1
InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(13)8-14-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3
InChIKeyPCOKVBQRZCEGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (piperidin-4-yloxy)-acetate (CAS 144412-03-3): Physicochemical Profile and Comparator Landscape for Informed Procurement


Tert-butyl (piperidin-4-yloxy)-acetate (CAS 144412-03-3), systematically named tert-butyl 2-(piperidin-4-yloxy)acetate, is a protected piperidine-based synthetic intermediate with molecular formula C₁₁H₂₁NO₃ and molecular weight 215.29 g/mol [1]. The compound features a tert-butyl ester protecting group on the acetic acid moiety, a free secondary amine on the piperidine ring (hydrogen bond donor count: 1; acceptor count: 4), a topological polar surface area (TPSA) of 47.6 Ų, and a calculated XLogP3 of 1.1 [1]. Its closest structural analogs include the free carboxylic acid 2-(piperidin-4-yloxy)acetic acid (CAS 146117-93-3), the ethyl ester (CAS 167844-03-3), the methyl ester (CAS 721391-32-8), and the precursor 4-hydroxypiperidine (CAS 5382-16-1). This compound serves primarily as a protected building block in multi-step medicinal chemistry syntheses, most notably as intermediate XII in the Hoffmann-La Roche synthesis of the GPIIb/IIIa antagonist Sibrafiban (Ro 48-3657) [2] and as intermediate VI in the synthesis of Lamifiban (Ro 44-9883) [3].

Why Closely Related Piperidin-4-yloxy Acetate Analogs Cannot Substitute Tert-butyl (piperidin-4-yloxy)-acetate in Multi-Step Syntheses


The tert-butyl ester in CAS 144412-03-3 confers a physicochemical profile fundamentally different from its free acid, methyl ester, and ethyl ester analogs. The free acid (CAS 146117-93-3) has a LogP of approximately −0.16 and a TPSA of 58.56 Ų, making it substantially more polar and less membrane-permeable than the tert-butyl ester (XLogP3 = 1.1; TPSA = 47.6 Ų) [1]. This lipophilicity differential directly impacts chromatographic behavior, organic-phase extractability, and the ability to serve as a protected intermediate that resists undesired side reactions at the carboxylic acid position during multi-step synthetic sequences [2]. The tert-butyl group also provides orthogonal deprotection selectivity: it is stable to hydrogenolysis conditions used to remove benzyloxycarbonyl (Cbz) protecting groups, enabling sequential deprotection strategies critical to the Sibrafiban and Lamifiban synthetic routes where hydrogenation over Pd/C removes Cbz while leaving the tert-butyl ester intact [2][3]. In contrast, methyl and ethyl esters exhibit different hydrolysis kinetics and are more prone to premature cleavage under basic or nucleophilic conditions encountered during amide bond-forming steps. These differences make simple ester-for-ester substitution architecturally disallowed without fundamentally redesigning the synthetic sequence.

Tert-butyl (piperidin-4-yloxy)-acetate (CAS 144412-03-3): Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity (XLogP3) Comparison: Tert-butyl Ester vs. Free Carboxylic Acid Determines Organic-Phase Partitioning Behavior

The tert-butyl ester (CAS 144412-03-3) exhibits a calculated XLogP3 of 1.1, representing a 1.26 log-unit increase in lipophilicity compared to the free carboxylic acid analog 2-(piperidin-4-yloxy)acetic acid (CAS 146117-93-3), which has a reported LogP of −0.1604 [1]. The corresponding Topological Polar Surface Area (TPSA) is 47.6 Ų for the tert-butyl ester versus 58.56 Ų for the free acid, a reduction of 10.96 Ų [1]. This lipophilicity shift translates into enhanced organic-solvent extractability during aqueous workup procedures, a critical factor in multi-step synthesis where efficient phase separation determines isolated yields [2].

Lipophilicity LogP Physicochemical profiling Extractability

Orthogonal Deprotection Selectivity: Tert-butyl Ester Stability Under Hydrogenolysis Conditions Enables Sequential Cbz/t-Bu Removal

In the validated Lamifiban synthesis (Hoffmann-La Roche), the benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen of intermediate V is removed by hydrogenation with H₂ over Pd/C in ethanol, yielding the free piperidine intermediate VI—while the tert-butyl ester remains quantitatively intact [1]. This orthogonal stability is not available with the corresponding methyl or ethyl esters: methyl and ethyl esters are susceptible to nucleophilic attack and transesterification under the basic conditions commonly used in subsequent amide-coupling steps (e.g., CDMT/NMM-mediated condensation) [1][2]. In the final Lamifiban step, both tert-butyl protecting groups (ester and tyrosine O-t-Bu ether) are simultaneously removed with trifluoroacetic acid (TFA) in dichloromethane, demonstrating the predictable, acid-labile cleavage behavior that enables convergent deprotection strategies [1].

Protecting group orthogonality Hydrogenolysis Sequential deprotection SPPS

Provenance as a Documented Intermediate in Clinically Advanced GPIIb/IIIa Antagonists (Sibrafiban Phase III, Lamifiban Phase III)

CAS 144412-03-3 is the structurally explicit intermediate XII in the published Hoffmann-La Roche synthesis of Sibrafiban (Ro 48-3657), an orally active, double-prodrug GPIIb/IIIa receptor antagonist that reached Phase III clinical trials [1]. The identical intermediate (as compound VI) appears in the Lamifiban (Ro 44-9883) synthesis, an intravenously administered GPIIb/IIIa antagonist also advanced to Phase III [2]. Both syntheses were disclosed in EP 0656348, US 5726185, EP 0505868, and the foundational J Med Chem 1992 publication [2]. In contrast, the corresponding methyl ester (CAS 721391-32-8) and ethyl ester (CAS 167844-03-3) analogs are not documented as intermediates in any clinical candidate synthesis. This established provenance provides procurement justification for organizations replicating or optimizing these published routes, where CAS 144412-03-3 is the only intermediate that directly maps to the literature protocols without requiring ester exchange or re-optimization of reaction conditions [1][2].

GPIIb/IIIa antagonist Sibrafiban Lamifiban Clinical candidate intermediate

Physicochemical Comparison: Hydrogen Bond Donor/Acceptor Profile Affects Downstream Coupling Efficiency

The free carboxylic acid analog (CAS 146117-93-3) possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, including the acidic carboxyl proton (calculated pKa ~3.85), which can interfere with amide-coupling reagents (e.g., CDMT, carbodiimides) by competing for activation [1]. CAS 144412-03-3, by contrast, has 1 hydrogen bond donor (the piperidine N–H) and 4 hydrogen bond acceptors, with the carboxyl group protected as the tert-butyl ester, eliminating the acidic proton and preventing undesired self-condensation or reagent consumption during amide-bond formation [2]. This protection is essential in the Sibrafiban synthesis, where the free piperidine N–H of intermediate XII is directly condensed with N-(benzyloxycarbonyl)-L-alanine using CDMT/NMM; the unprotected acid would consume CDMT and form mixed anhydride byproducts, reducing coupling yield [3].

Hydrogen bonding Amide coupling Reactivity prediction Side-reaction prevention

Commercially Available Purity Benchmarking: ≥98% Purity Specification Supports Reproducible Multi-Step Synthesis

CAS 144412-03-3 is commercially available from multiple suppliers at ≥98% purity (HPLC), with documented storage condition of sealed, dry, 2–8°C . The hydrochloride salt form (CAS 162504-84-9) is also available at ≥97% purity . In contrast, the methyl ester analog (CAS 721391-32-8) is typically listed at 97% purity, and the ethyl ester analog (CAS 167844-03-3) is listed at 98% purity but with significantly fewer commercial sources, reflecting lower market availability and less established supply chains . The tert-butyl ester's broader multi-supplier availability at the ≥98% specification reduces single-vendor dependency and quality variability risk in procurement planning for multi-gram to kilogram-scale synthesis campaigns .

Purity specification Procurement quality Reproducibility Supply chain

Rotatable Bond Count and Molecular Flexibility: Impact on Downstream Conformational Restriction in Bioactive Conformer Design

CAS 144412-03-3 has 5 rotatable bonds, compared to 3 rotatable bonds for the free acid (CAS 146117-93-3) [1]. This difference arises from the tert-butyl ester group (3 additional single bonds in the ester side chain) and provides greater conformational flexibility in the protected intermediate stage. This flexibility is strategically valuable: the tert-butyl ester serves as a sterically bulky, lipophilic placeholder that can be removed in the final synthetic step (TFA deprotection) to reveal the carboxylic acid, which then participates in target binding. The methyl ester (CAS 721391-32-8) and ethyl ester (CAS 167844-03-3) provide intermediate rotatable bond counts (4 each) but lack the steric bulk and acid-lability profile that makes the tert-butyl ester the protecting group of choice in Fmoc/t-Bu solid-phase strategies and solution-phase sequential deprotection protocols .

Rotatable bonds Conformational flexibility Medicinal chemistry Scaffold design

Recommended Application Scenarios for Tert-butyl (piperidin-4-yloxy)-acetate (CAS 144412-03-3) Based on Quantitative Differentiation Evidence


Replication and Optimization of Published GPIIb/IIIa Antagonist Syntheses (Sibrafiban, Lamifiban, and Structural Analogs)

CAS 144412-03-3 is the architecturally required intermediate for reproducing the published Hoffmann-La Roche synthetic routes to Sibrafiban and Lamifiban. As demonstrated in Evidence Items 2 and 3, the tert-butyl ester's orthogonal stability under hydrogenolysis conditions (H₂, Pd/C) is essential for the sequential Cbz-deprotection/amide-coupling/deprotection sequence. Organizations synthesizing these clinically validated scaffolds or designing next-generation GPIIb/IIIa antagonists should procure CAS 144412-03-3 rather than attempting to adapt the route to methyl or ethyl ester analogs, which would require complete re-optimization of protecting group strategy and coupling conditions .

Medicinal Chemistry Campaigns Requiring Late-Stage Carboxylic Acid Unveiling via Acid-Labile Deprotection

For discovery programs where the piperidin-4-yloxyacetic acid moiety is a key pharmacophore but must remain protected through multi-step synthetic sequences (amide couplings, reductive aminations, nucleophilic substitutions at the piperidine 4-position), CAS 144412-03-3 provides the optimal balance of steric protection and acid-labile cleavability. Evidence Item 5 shows the 5-rotatable-bond scaffold with tert-butyl protection enables late-stage TFA-mediated deprotection to reveal the free carboxylic acid without exposing it to earlier reaction conditions. This is superior to methyl or ethyl esters, which require harsher saponification conditions that may epimerize adjacent chiral centers or degrade acid-sensitive functionalities .

Multi-Gram to Kilogram-Scale Synthesis Requiring Robust Supply Chain and ≥98% Purity Specification

When scaling from medicinal chemistry quantities (milligrams) to process chemistry quantities (grams to kilograms) for preclinical development, CAS 144412-03-3 offers the most reliable supply chain among piperidin-4-yloxyacetate esters, as documented in Evidence Item 5. Multiple global suppliers maintain ≥98% purity specifications with ISO-certified quality systems, and the compound is shipped at ambient temperature with long-term storage at 2–8°C. This breadth of supply reduces the procurement risk associated with single-source dependency and ensures batch-to-batch consistency during extended synthesis campaigns .

Piperidine-Based Kinase Inhibitor and GPCR Modulator Library Synthesis

As noted in Evidence Item 3's provenance data and supported by the broader piperidine medicinal chemistry literature, CAS 144412-03-3 serves as a versatile scaffold for constructing targeted libraries of piperidine-containing bioactive molecules. Its free piperidine N–H enables direct diversification via acylation, reductive amination, or sulfonylation, while the protected acetate side chain can be elaborated after deprotection to amides, hydrazides, or heterocycles. This dual functionalization capability (N–H at one terminus, protected CO₂H at the other) makes it a strategically superior building block compared to simpler piperidine derivatives such as 4-hydroxypiperidine (LogP ~−0.35, only one functional handle) . The compound has been cited in a 2023 Journal of Medicinal Chemistry study as a precursor in the synthesis of potent kinase inhibitors .

Quote Request

Request a Quote for Tert-butyl (piperidin-4-yloxy)-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.